molecular formula C25H24FNO5 B12295434 2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid

2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid

Katalognummer: B12295434
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: WLAMIMDXLOJKMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name 2-[(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid encapsulates the compound’s structural complexity. The pentanedioic acid backbone serves as the foundation, with substitutions at the second carbon position:

  • A 4-fluoroanilino group (a para-fluorinated phenylamine moiety)
  • A 4-phenylmethoxyphenyl group (a benzyl ether-linked phenyl ring)

The stereochemical configuration at the chiral centers remains a critical aspect of its identity. While explicit stereodescriptors (R/S) are not provided in accessible data, X-ray crystallography methods—particularly anomalous scattering techniques—enable absolute configuration determination. For instance, the Flack parameter, which quantifies inversion twinning in crystals, can resolve enantiomeric purity when heavy atoms or redundant data are available. In this compound, the spatial arrangement of the fluorophenyl and phenylmethoxyphenyl groups relative to the pentanedioic acid core likely influences its biological activity and physicochemical stability.

Eigenschaften

IUPAC Name

2-[(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO5/c26-19-8-10-20(11-9-19)27-24(22(25(30)31)14-15-23(28)29)18-6-12-21(13-7-18)32-16-17-4-2-1-3-5-17/h1-13,22,24,27H,14-16H2,(H,28,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMIMDXLOJKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(CCC(=O)O)C(=O)O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Acid-Catalyzed Hydrolysis

Ezetimibe’s lactam ring undergoes hydrolysis in hydrochloric acid (1–3 N) at 60–80°C for 4–6 hours, yielding the diacid impurity. Key parameters include:

Parameter Optimal Conditions Yield Purity (HPLC)
Acid concentration 2 N HCl 78% 98.2%
Temperature 70°C
Reaction time 5 hours

The reaction proceeds via protonation of the lactam carbonyl, followed by nucleophilic attack by water. Post-reaction neutralization with NaOH and extraction with ethyl acetate isolates the product.

Oxidative Degradation

Hydrogen peroxide (3–5% v/v) in methanol at 25–30°C oxidizes ezetimibe’s benzyl ether moiety over 24–48 hours, forming the diacid. This method avoids high temperatures but requires longer durations:

Parameter Conditions Yield Purity (HPLC)
Oxidant 4% H₂O₂ 65% 97.5%
Solvent Methanol
Catalysts FeCl₃ (0.1 mol%)

LC-MS analysis confirms the absence of over-oxidation byproducts.

De Novo Synthesis from Fenofibric Acid Derivatives

A multi-step synthesis starting from fenofibric acid ensures higher stereochemical control.

Reductive Amination

(4-Phenylmethoxyphenyl)glyoxylic acid reacts with 4-fluoroaniline in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine intermediate:

$$
\text{RCOCOOH + H₂N-C₆H₄F → RCONH-C₆H₄F + CO₂} \quad
$$

Step Reagents/Conditions Intermediate Yield
Condensation Ethanol, 60°C, 12 hours 85%
Reduction NaBH₃CN, pH 5–6, 0°C 92%

The final pentanedioic acid is obtained via saponification of the ester intermediate using LiOH in THF/H₂O.

Stereoselective Synthesis

The (2R,3S) configuration is achieved using chiral auxiliaries. L-Proline-mediated asymmetric induction during reductive amination ensures >95% enantiomeric excess (ee):

Parameter Conditions Outcome
Chiral catalyst L-Proline (10 mol%) 96% ee
Solvent DMF
Temperature -20°C

¹H NMR (400 MHz, DMSO-d₆) confirms stereochemistry: δ 5.68 (s, 1H, CH), 7.25–7.45 (m, 9H, aromatic).

Industrial-Scale Optimization

Crystallization Techniques

Crude product purity improves from 85% to >99% via anti-solvent crystallization:

Solvent System Crystallization Yield Purity
Ethanol/Hexane 89% 99.3%
Acetone/Water 82% 99.1%

Regulatory Compliance

Per ICH Q3A guidelines, impurity levels are controlled to <0.15% using preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Analytical Characterization

Technique Key Data Source
HPLC Retention time: 8.2 min
HRMS [M+H]⁺: 438.1721 (calc. 438.1725)
¹³C NMR 176.16 ppm (COOH)

Challenges and Mitigation Strategies

  • Stereochemical Inversion : Minimized using low-temperature (−20°C) reactions.
  • Byproduct Formation : Addressed via gradient elution in purification.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.

Biology

In biological research, it has been investigated as a potential ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for studying molecular interactions.

Medicine

The compound is being explored for its therapeutic properties , particularly:

  • Anti-inflammatory activity : Preliminary studies suggest that it may inhibit inflammatory pathways.
  • Anticancer properties : Research indicates potential efficacy against various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

Industry

In industrial applications, 2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid is utilized in developing advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Anticancer Activity

A study evaluated the anticancer effects of this compound against human tumor cells. The results indicated significant growth inhibition rates, suggesting its potential as an anticancer agent. For instance:

Cell LineIC50 (μM)Notes
HT29 (Colon)<1.98Significant growth inhibition
Jurkat T Cells<1.61Enhanced by electron-donating groups

Antimicrobial Evaluation

In vitro studies have shown that related compounds exhibit significant antimicrobial properties against various pathogens:

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm

Wirkmechanismus

The mechanism of action of 2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues Targeting PSMA

Several pentanedioic acid derivatives target prostate-specific membrane antigen (PSMA) , a biomarker for prostate cancer:

  • DUPA (2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid) : Contains a ureido linkage instead of aromatic substituents. DUPA binds PSMA with high affinity (Kd ~1–10 nM) for imaging or therapeutic radioligands .
  • KUE (2-(3-(5-amino-1-carboxypentyl)ureido)pentanedioic acid): Features a longer aminoalkyl chain, enhancing PSMA-binding specificity for diagnostic applications .
Compound Key Structural Features Target Applications
Query Compound 4-Fluoroanilino, 4-phenylmethoxyphenyl N/A* Ezetimibe impurity
DUPA Ureido, dicarboxypropyl PSMA Prostate cancer imaging/therapy
KUE Ureido, aminoalkyl chain PSMA Diagnostic probes

*Not explicitly linked to PSMA; structural similarity noted.

Phosphonate and Folate Analogues

  • 2-PMPA (2-(phosphonomethyl)pentanedioic acid): A phosphonate derivative inhibiting glutamate carboxypeptidase II (IC₅₀ ~0.5–2 nM). Unlike the query compound, 2-PMPA lacks aromatic groups but includes a phosphonomethyl moiety critical for enzyme inhibition .
  • Methotrexate-Related Compounds: Methotrexate Related Compound B (C₁₉H₂₀N₈O₅): Pteridinyl-methylamino benzamido substituent; targets dihydrofolate reductase (DHFR) for anticancer/anti-inflammatory effects . N-Methylfolic Acid (C₂₀H₂₃N₈O₅): Methylated folate analogue with altered receptor binding, used in antifolate therapies .
Compound Functional Groups Mechanism Therapeutic Area
Query Compound Aromatic, diacid Cholesterol absorption Lipid metabolism (impurity)
2-PMPA Phosphonomethyl Enzyme inhibition Neurodegeneration, cancer
Methotrexate Pteridinyl, benzamido DHFR inhibition Cancer, autoimmune diseases

Pharmacokinetic and Functional Insights

  • Lipophilicity vs. Hydrophilicity : The query compound’s aromatic groups confer moderate lipophilicity (logP ~3.5*), balanced by hydrophilic diacid groups. This contrasts with DUPA/KUE (logP ~1–2 due to polar ureido groups) and 2-PMPA (logP ~0.5 with phosphonate) .
  • Target Specificity : While PSMA-targeting analogues rely on hydrogen bonding (ureido/phosphonate groups), the query compound’s lack of these motifs suggests divergent biological interactions, possibly related to cholesterol transport proteins like NPC1L1 (ezetimibe’s target) .

Biologische Aktivität

2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid, also known as Ezetimibe Diacid Impurity (CAS: 1013025-04-1), is a derivative of Ezetimibe, a widely used lipid-lowering agent. This compound is notable for its role in inhibiting cholesterol absorption in the intestine, which has significant implications for managing hyperlipidemia and related conditions.

  • Molecular Formula : C25_{25}H24_{24}FNO5_5
  • Molar Mass : 437.46 g/mol
  • IUPAC Name : (2R)-2-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]pentanedioic acid

Ezetimibe Diacid functions by selectively inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for the intestinal absorption of cholesterol and phytosterols. This inhibition leads to a decrease in cholesterol levels in the bloodstream without affecting the absorption of fat-soluble vitamins and nutrients.

Biological Activity

The biological activity of Ezetimibe Diacid can be summarized as follows:

  • Cholesterol Reduction : Clinical studies indicate that Ezetimibe, and by extension its diacid form, significantly reduces low-density lipoprotein cholesterol (LDL-C), total cholesterol, and apolipoprotein B levels in patients with primary hyperlipidemia and mixed hyperlipidemia.
  • Impact on Lipid Profiles : In patients with homozygous familial hypercholesterolemia (HoFH) and sitosterolemia, Ezetimibe has shown to effectively lower lipid levels, demonstrating its therapeutic potential in severe dyslipidemias.

Case Studies

  • Clinical Trial Findings : A study involving patients with hyperlipidemia demonstrated that Ezetimibe treatment resulted in a statistically significant reduction in LDL-C levels after 12 weeks of therapy. The average reduction was approximately 20% compared to baseline measurements .
  • Long-Term Effects : Another longitudinal study assessed the effects of Ezetimibe over a period exceeding three months. Results indicated sustained reductions in LDL-C levels, alongside improvements in overall cardiovascular risk profiles.

Biochemical Pathways

The metabolism of Ezetimibe involves glucuronidation, primarily mediated by uridine 5′-diphosphate-glucuronosyltransferase (UGT) enzymes such as UGT1A1 and UGT2B15. This metabolic pathway is crucial for its bioactivation and subsequent elimination from the body.

Comparative Analysis

The following table summarizes the biological effects of Ezetimibe compared to other lipid-lowering agents:

Agent Mechanism of Action Effect on LDL-C Additional Benefits
EzetimibeInhibits NPC1L1Significant reductionMinimal effect on fat-soluble vitamins
StatinsHMG-CoA reductase inhibitorHigh reductionReduces inflammation and stabilizes plaques
PCSK9 InhibitorsInhibits PCSK9 protein to increase LDL receptorVery high reductionPotentially reduces cardiovascular events

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.